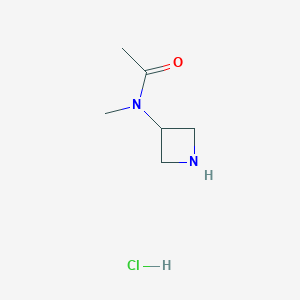

N-(azetidin-3-yl)-N-methylacetamide hydrochloride

Description

Propriétés

IUPAC Name |

N-(azetidin-3-yl)-N-methylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2O.ClH/c1-5(9)8(2)6-3-7-4-6;/h6-7H,3-4H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLRZDNKDFGOBEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1CNC1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693510 | |

| Record name | N-(Azetidin-3-yl)-N-methylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

935668-15-8 | |

| Record name | N-(Azetidin-3-yl)-N-methylacetamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Activité Biologique

N-(Azetidin-3-yl)-N-methylacetamide hydrochloride is a compound that has garnered interest in various biological contexts, particularly for its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, biochemical interactions, and potential therapeutic benefits based on available research.

The primary biological activity of this compound is linked to its role in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . As a non-cleavable linker in ADCs, it facilitates targeted delivery of cytotoxic agents to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity. Additionally, in the context of PROTACs, it serves as an alkyl chain-based linker that promotes the degradation of target proteins, a promising strategy in cancer treatment.

Enzyme Interactions

This compound has been observed to interact with various enzymes and proteins. Notably, it may influence GABA receptor activity , acting as an inverse agonist which could modulate neuronal signaling pathways. This interaction suggests potential implications for cognitive functions and neuropharmacology.

Cellular Effects

The compound exhibits significant effects on cellular processes, influencing cell signaling pathways and gene expression. Its modulation of GABA receptors can lead to alterations in neuronal signaling, which may be relevant for conditions such as anxiety and depression.

Pharmacokinetics

The pharmacokinetic profile of this compound is critical for its therapeutic applications. Its bioavailability is closely tied to the overall drug constructs it is part of, impacting its efficacy and safety profiles.

Case Studies

Recent studies have highlighted the compound's potential anti-inflammatory and anticancer properties. For instance, derivatives of azetidine compounds have shown promising results in inhibiting cancer cell proliferation in various models, suggesting that modifications to the azetidine structure can enhance biological activity .

Dosage Effects

Research indicates that the effects of this compound vary with dosage in animal models. Lower doses may yield therapeutic benefits with minimal adverse effects, while higher doses could lead to toxicity.

Comparative Analysis

Applications De Recherche Scientifique

Cancer Treatment

Research indicates that derivatives of N-(azetidin-3-yl)-N-methylacetamide hydrochloride act as inhibitors of the ATF4 pathway, which is implicated in various cancers. These compounds have shown promise in treating cancer by targeting the integrated stress response pathways that are often activated in tumor cells. For instance, they may be effective against cancers associated with neurodegenerative diseases and other stress-related conditions .

Neurodegenerative Diseases

The compound has been studied for its potential to treat neurodegenerative diseases such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS). The mechanisms involve modulating protein expression and improving cellular responses to stress, which are critical in the pathophysiology of these diseases . In particular, it has been suggested that these compounds could enhance long-term memory and cognitive functions in affected individuals .

Inflammatory Diseases

This compound has also been explored for its anti-inflammatory properties. It may help treat conditions characterized by chronic inflammation by regulating inflammatory pathways at the cellular level .

Case Studies and Research Findings

Comparaison Avec Des Composés Similaires

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | Key Structural Features |

|---|---|---|---|---|---|

| N-(Azetidin-3-yl)-N-methylacetamide HCl | 935668-15-8 | C₆H₁₃ClN₂O | 164.45 | 1.00 | Azetidine, N-methylacetamide, HCl salt |

| 1-(3-Aminoazetidin-1-yl)propan-1-one | 110984-06-0 | C₆H₁₂N₂O | 128.17 | 0.90 | Azetidine, ketone, primary amine |

| 2-Amino-N,N-dipropylacetamide HCl | 1353982-71-4 | C₈H₁₈ClN₂O | 194.69 | 0.86 | Dipropylamine, acetamide, HCl salt |

| 1-(Azetidin-3-yl)-N,N-dimethylmethanamine diHCl | 1630082-57-3 | C₆H₁₆Cl₂N₂ | 195.12 | 0.94 | Azetidine, dimethylamine, di-HCl salt |

| N-Methyl-N-(oxetan-3-yl)azetidin-3-amine diHCl | 1403767-34-9 | C₇H₁₅Cl₂N₂O | 211.11 | 0.86 | Azetidine, oxetane, di-HCl salt |

Structural and Functional Differences

Azetidine vs. Oxetane Rings: Compounds like N-Methyl-N-(oxetan-3-yl)azetidin-3-amine dihydrochloride replace the azetidine with an oxetane ring, reducing ring strain but altering electronic properties. This substitution may impact binding affinity in drug-receptor interactions .

Amine Substitution Patterns: 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride features a dimethylamine group, increasing steric hindrance and reducing hydrogen-bond donor capacity compared to the acetamide group in the target compound. This difference affects solubility and permeability . 2-Amino-N,N-dipropylacetamide hydrochloride substitutes azetidine with a dipropylamine chain, significantly increasing lipophilicity (logP ~2.5 vs. ~0.8 for the target) .

Salt Forms: Dihydrochloride salts (e.g., 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride) exhibit higher aqueous solubility but may require adjusted pH for biological assays compared to mono-HCl salts .

Méthodes De Préparation

Cyclization to Form Azetidine Ring

- Starting Materials: A primary methylamine derivative and a 1,3-dihalopropane or equivalent with leaving groups at positions 1 and 3.

- Reaction Conditions: The mixture is heated in an organic solvent with a non-nucleophilic base (e.g., tripotassium phosphate) and a controlled amount of water to induce cyclization.

- Temperature: Typically between 85°C and 150°C, optimally around 95°C to 105°C.

- Duration: Several hours (e.g., 20 hours reflux).

- Outcome: Formation of the N-substituted azetidine intermediate.

This method benefits from in situ cyclization, avoiding isolation of unstable intermediates and providing a direct route to azetidine derivatives.

Functionalization of the Azetidine Nitrogen

- The azetidine nitrogen is functionalized by acylation or alkylation to introduce the N-methylacetamide group.

- A common approach involves reacting the azetidine intermediate with acyl chlorides or activated acetic acid derivatives under controlled conditions.

- Solvents such as tetrahydrofuran (THF) or toluene are used, with bases like triethylamine or triphenylphosphine facilitating the reaction.

Conversion to Hydrochloride Salt

- The free base azetidine derivative is converted to its hydrochloride salt by treatment with hydrochloric acid in a protic solvent such as methanol.

- Hydrogenolysis catalysts (e.g., palladium on charcoal) may be used if protecting groups are present and need removal.

- The reaction is typically conducted under hydrogen gas pressure (20-150 psi) at 40°C to 80°C for 1-3 hours.

- The hydrochloride salt is isolated by crystallization from suitable solvents, often isopropanol or mixtures with water.

Optimization and Purification Techniques

- Solvent Choice: Transitioning from THF to toluene in Mitsunobu-type reactions improves scalability and eliminates the need for chromatographic purification.

- Azeotropic Distillation: Used to remove residual water and dry the reaction mixture efficiently, replacing static drying over desiccants.

- Crystallization: Direct crystallization from isopropanol or isopropanol-water mixtures yields high-purity hydrochloride salts without chromatography.

- Phase Separation and Washing: Organic phases are washed multiple times with demineralized water to remove inorganic impurities.

- Vacuum Distillation: Concentration of reaction mixtures under reduced pressure at controlled temperatures (<60°C) prevents decomposition.

Representative Reaction Conditions and Yields

Research Findings and Improvements

- The Mitsunobu reaction, a key step in attaching sulfonamide or acetamide groups to azetidine, is optimized by using toluene instead of THF, improving scalability and purity.

- Avoidance of chromatographic purification is achieved by careful solvent selection and crystallization techniques, facilitating large-scale production.

- The presence of water in the reaction mixture is critical for efficient cyclization, as it promotes intramolecular ring closure without side reactions.

- Hydrogenolysis under mild conditions allows for removal of protecting groups without degradation of the azetidine ring.

Q & A

Q. What are the key steps and critical parameters for synthesizing N-(azetidin-3-yl)-N-methylacetamide hydrochloride?

The synthesis typically involves coupling azetidine derivatives with methylacetamide precursors. A common route includes:

- Aza-Michael Addition : Reaction of azetidine-3-amine with methyl vinyl ketone under controlled pH (~7–8) and temperature (25–40°C) to form the amide backbone .

- Hydrochloride Salt Formation : Treatment with HCl in anhydrous ethanol to precipitate the hydrochloride salt, followed by recrystallization for purity . Key parameters include solvent choice (e.g., dichloromethane for solubility), reaction time (12–24 hr), and inert atmosphere (N₂) to prevent oxidation .

Q. How can researchers verify the structural integrity and purity of this compound?

Analytical methods include:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm azetidine ring protons (δ 3.2–3.8 ppm) and acetamide carbonyl (δ 170–175 ppm) .

- Mass Spectrometry (MS) : ESI-MS to validate molecular weight (MW = 192.65 g/mol) and detect impurities .

- HPLC : Purity assessment (>95%) using a C18 column with mobile phase acetonitrile/water (70:30) at 1.0 mL/min .

Q. What solubility and stability data are critical for formulating this compound in biological assays?

- Solubility : Freely soluble in water (≥50 mg/mL) and DMSO (≥100 mg/mL), but limited in nonpolar solvents (<1 mg/mL in hexane) .

- Stability : Hydrolytically stable at pH 4–7 for 24 hr at 25°C; degrades in acidic (pH < 3) or basic (pH > 9) conditions . Store at –20°C under argon to prevent hygroscopic degradation .

Advanced Research Questions

Q. How can researchers optimize reaction yields in azetidine-amide coupling reactions?

Strategies include:

- Catalyst Screening : Use Pd(OAc)₂ or NiCl₂ to enhance coupling efficiency in C–N bond formation .

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hr to 2–4 hr while maintaining yields >80% .

- DoE (Design of Experiments) : Evaluate temperature, solvent polarity, and reagent stoichiometry interactions to identify optimal conditions .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound?

- Enzyme Inhibition : Test against serine/threonine kinases (e.g., PKA, PKC) using fluorescence-based ADP-Glo™ assays .

- Cellular Uptake : Radiolabel the compound with ¹⁴C and measure intracellular accumulation in HEK293 cells via scintillation counting .

- Cytotoxicity : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations using non-linear regression models .

Q. How can contradictory data on this compound’s pharmacokinetic (PK) properties be resolved?

Contradictions in bioavailability (e.g., 30% vs. 60% in rodent studies) may arise from:

- Formulation Differences : Use standardized vehicles (e.g., 0.5% methylcellulose) to minimize variability .

- Species-Specific Metabolism : Conduct parallel studies in human liver microsomes and Cyp3a4 knockout mice to identify metabolic pathways .

- Analytical Cross-Validation : Compare LC-MS/MS data across labs using a shared reference standard .

Q. What computational methods predict the compound’s binding affinity to target proteins?

- Molecular Docking : Use AutoDock Vina with crystal structures of β-adrenergic receptors (PDB: 2RH1) to simulate ligand-receptor interactions .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and hydrogen bond occupancy .

- QSAR Models : Train models on azetidine derivatives’ IC₅₀ data to prioritize structural modifications .

Methodological Considerations

Q. How should researchers design dose-response studies for in vivo efficacy evaluation?

- Dose Range : Start with 0.1–100 mg/kg in murine models, based on in vitro IC₅₀ values .

- Endpoint Selection : Measure tumor volume reduction (if anticancer) or biomarker modulation (e.g., IL-6 levels) at 24-hr intervals .

- PK/PD Integration : Use WinNonlin to correlate plasma concentration-time profiles with therapeutic effects .

Q. What strategies mitigate off-target effects in functional studies?

- Selectivity Profiling : Screen against a panel of 100+ kinases (e.g., Eurofins KinaseProfiler) to identify cross-reactivity .

- CRISPR Knockout : Generate target gene KO cell lines to confirm on-target activity .

- Negative Controls : Include structurally related but inactive analogs (e.g., N-methylacetamide) to rule out nonspecific effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.